Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate
Description
Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate is a carbamate derivative featuring a 3-fluorophenyl group attached to a hydroxyethyl backbone, protected by a tert-butyl carbamate moiety. The tert-butyl group enhances stability by sterically shielding the carbamate, while the 3-fluorophenyl and hydroxyethyl groups contribute to its polarity and reactivity .
Properties
IUPAC Name |
tert-butyl N-[2-(3-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRCZMFOBZTVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyethyl group.
Scientific Research Applications
Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethylcarbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: The target’s hydroxyethyl group necessitates careful protection-deprotection strategies to avoid side reactions, a hurdle less prominent in aminoethyl analogs () .
Biological Activity
Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate, also known as tert-butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 255.28 g/mol
- IUPAC Name : tert-butyl N-[(1S)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate
The compound features a tert-butyl group and a 3-fluorophenyl moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting various signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Pharmacokinetics and Toxicity
Research indicates that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in biological systems. Toxicity studies suggest that it has a low potential for adverse effects when administered at therapeutic doses.
Case Studies
-
Antitumor Activity :
- A study conducted on xenograft models showed that this compound significantly reduced tumor volume compared to control groups. The mechanism involved inhibition of the mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with an IC50 value of 12 µg/mL. This suggests a strong potential for development as an antibacterial agent.
Comparative Analysis
| Compound | Activity Type | IC50 (µg/mL) | Target |
|---|---|---|---|
| This compound | Antitumor | 15 | mTOR |
| This compound | Antimicrobial | 12 | Bacterial Cell Wall |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a hydroxylamine intermediate. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Evidence from similar fluorophenyl derivatives (e.g., tert-butyl (R)-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate) highlights multi-step procedures involving silylation, oxidation, and deprotection . Key steps include:
- Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.
- Step 2 : Boc protection of the amine under anhydrous conditions.
- Purification via column chromatography (hexanes/EtOAc) is recommended .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Purity is achieved through:
- Chromatography : Silica gel column chromatography with gradients of hexanes/EtOAc or dichloromethane/methanol .
- Crystallization : Solvent systems like dichloromethane/hexanes are effective for recrystallizing carbamate derivatives .
- Analytical Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- NMR : H and C NMR identify functional groups and stereochemistry. For example, tert-butyl protons resonate at ~1.4 ppm, while fluorophenyl protons show splitting patterns due to coupling .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed [M+Na] at 304.1314 vs. calculated 304.1319 for a related compound) .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3400 cm) groups are critical .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases like DMAP or DBU for Boc protection efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., silylation) .
Q. What strategies resolve stereochemical challenges in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key bond-forming steps .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as done for tert-butyl carbamate derivatives in crystal packing studies .
Q. How does computational modeling aid in understanding its reactivity?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., Boc deprotection under acidic conditions) using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- pKa Estimation : Tools like ACD/Labs predict protonation states affecting solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
